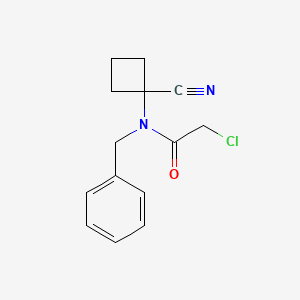![molecular formula C20H22N4O3S2 B2520488 N-(1,3-benzothiazol-2-yl)-1-méthanesulfonyl-N-[(pyridin-2-yl)méthyl]pipéridine-2-carboxamide CAS No. 1222672-52-7](/img/structure/B2520488.png)
N-(1,3-benzothiazol-2-yl)-1-méthanesulfonyl-N-[(pyridin-2-yl)méthyl]pipéridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]piperidine-2-carboxamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a pyridine moiety
Applications De Recherche Scientifique
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]piperidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
Target of Action
Similar compounds have shown promising activity againstStaphylococcus aureus .
Mode of Action
It’s worth noting that similar compounds have shown bactericidal activity against staphylococcus aureus .
Biochemical Pathways
Similar compounds have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Pharmacokinetics
Similar compounds have shown a favourable pharmacokinetic profile .
Result of Action
Similar compounds have shown promising activity against staphylococcus aureus, indicating potential antibacterial effects .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Analyse Biochimique
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit significant activity against various bacterial strains . They interact with different enzymes and proteins, leading to their inhibitory effects .
Cellular Effects
Benzothiazole derivatives have been shown to exhibit variable activity against different types of cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]piperidine-2-carboxamide typically involves multiple steps. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide (DMF) as the solvent under relatively mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-yield reactions and scalable processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]piperidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazido acetamide: This compound shares the benzothiazole and pyridine moieties but differs in its overall structure and functional groups.
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds also feature the benzothiazole ring and have been studied for their antibacterial properties.
Uniqueness
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]piperidine-2-carboxamide is unique due to its combination of a benzothiazole ring, a piperidine ring, and a pyridine moiety. This unique structure may confer specific biological activities and binding affinities that are not observed in similar compounds.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-29(26,27)24-13-7-5-10-17(24)19(25)23(14-15-8-4-6-12-21-15)20-22-16-9-2-3-11-18(16)28-20/h2-4,6,8-9,11-12,17H,5,7,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEUAOARQVKSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2520408.png)

![4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2520410.png)
![methyl 6-oxo-1H,3H,4H,6H,7H-pyrano[3,4-c]pyridine-5-carboxylate](/img/structure/B2520411.png)
![2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2520412.png)
![N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B2520413.png)
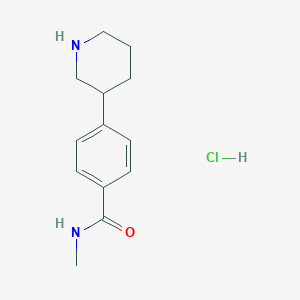
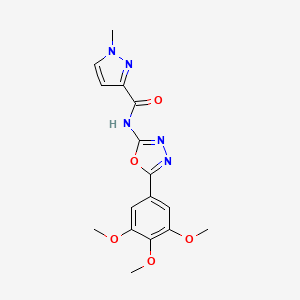
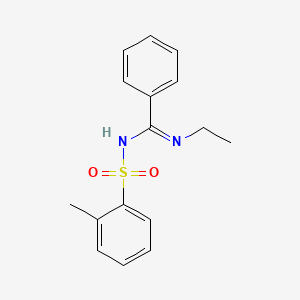
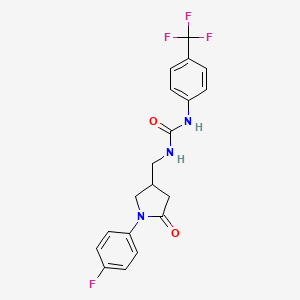
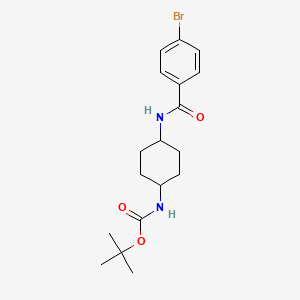
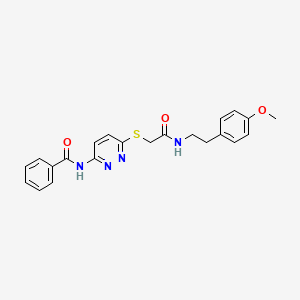
![N-[(6,6-Dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2520425.png)
